molecular formula C23H42ClNO2 B14495440 Benzyldecylbis(2-hydroxypropyl)ammonium chloride CAS No. 65059-95-2

Benzyldecylbis(2-hydroxypropyl)ammonium chloride

Cat. No.: B14495440
CAS No.: 65059-95-2
M. Wt: 400.0 g/mol
InChI Key: BOKDXRHWFDZHBH-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyldecylbis(2-hydroxypropyl)ammonium chloride typically involves the reaction of benzyl chloride with decylamine, followed by the addition of 2-hydroxypropyl groups. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical reactions in reactors. The process includes the careful control of temperature, pressure, and reactant concentrations to achieve high yields and purity. The final product is then purified and formulated for various applications .

Chemical Reactions Analysis

Types of Reactions

Benzyldecylbis(2-hydroxypropyl)ammonium chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of substituted quaternary ammonium compounds .

Scientific Research Applications

Benzyldecylbis(2-hydroxypropyl)ammonium chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzyldecylbis(2-hydroxypropyl)ammonium chloride involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to the leakage of cellular contents and ultimately cell death. This action is primarily due to the positively charged quaternary ammonium group, which interacts with the negatively charged components of microbial membranes .

Comparison with Similar Compounds

Similar Compounds

  • Benzylbis(2-hydroxypropyl)octadecylammonium chloride
  • Benzylbis(2-hydroxypropyl)tetradecylammonium chloride
  • Benzylbis(2-hydroxypropyl)octylammonium chloride

Uniqueness

Benzyldecylbis(2-hydroxypropyl)ammonium chloride is unique due to its specific combination of benzyl, decyl, and 2-hydroxypropyl groups, which confer distinct antimicrobial properties and solubility characteristics. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications .

Properties

CAS No.

65059-95-2

Molecular Formula

C23H42ClNO2

Molecular Weight

400.0 g/mol

IUPAC Name

benzyl-decyl-bis(2-hydroxypropyl)azanium;chloride

InChI

InChI=1S/C23H42NO2.ClH/c1-4-5-6-7-8-9-10-14-17-24(18-21(2)25,19-22(3)26)20-23-15-12-11-13-16-23;/h11-13,15-16,21-22,25-26H,4-10,14,17-20H2,1-3H3;1H/q+1;/p-1

InChI Key

BOKDXRHWFDZHBH-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC[N+](CC1=CC=CC=C1)(CC(C)O)CC(C)O.[Cl-]

Origin of Product

United States

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